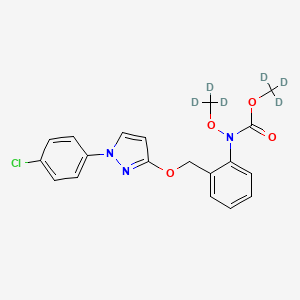
Pyraclostrobin-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyraclostrobin-d6 is a deuterated form of pyraclostrobin, a fungicide belonging to the strobilurin class. This compound is primarily used in agricultural settings to control a wide range of fungal diseases. The deuterated version, this compound, is often utilized in scientific research to study the behavior and metabolism of pyraclostrobin due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyraclostrobin-d6 can be synthesized through a series of chemical reactions involving deuterated reagents. The synthesis typically starts with the preparation of deuterated intermediates, which are then subjected to various chemical transformations to yield the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms into the molecule.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as chromatography and crystallization to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Pyraclostrobin-d6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated or ketone derivatives, while reduction can produce deuterated alcohols or hydrocarbons.
Applications De Recherche Scientifique
Pyraclostrobin-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms due to its stable isotopic labeling.
Biology: Employed in metabolic studies to understand the behavior and breakdown of pyraclostrobin in biological systems.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new fungicides and agricultural chemicals with improved efficacy and safety profiles.
Mécanisme D'action
Pyraclostrobin-d6 exerts its effects by inhibiting mitochondrial respiration in fungal cells. It specifically targets the cytochrome bc1 complex, blocking the transfer of electrons between cytochrome b and cytochrome c1. This inhibition disrupts the production of adenosine triphosphate (ATP), leading to the death of the fungal cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azoxystrobin: Another strobilurin fungicide with a similar mechanism of action but different chemical structure.
Trifloxystrobin: A strobilurin fungicide with a broader spectrum of activity against various fungal pathogens.
Fluoxastrobin: Known for its systemic properties and long-lasting effects in controlling fungal diseases.
Uniqueness of Pyraclostrobin-d6
This compound is unique due to its deuterated nature, which makes it particularly useful in research applications. The incorporation of deuterium atoms provides stability and allows for precise tracking in metabolic and chemical studies, offering insights that are not possible with non-deuterated compounds.
Propriétés
Formule moléculaire |
C19H18ClN3O4 |
|---|---|
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
trideuteriomethyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-(trideuteriomethoxy)carbamate |
InChI |
InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3/i1D3,2D3 |
Clé InChI |
HZRSNVGNWUDEFX-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC([2H])([2H])[2H] |
SMILES canonique |
COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)
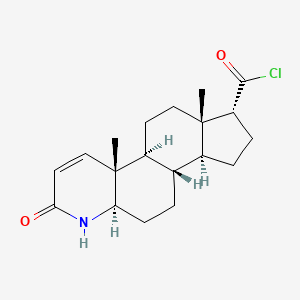
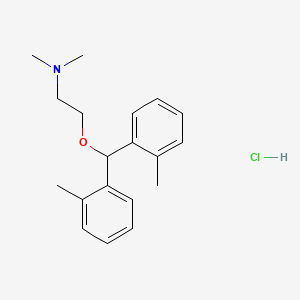

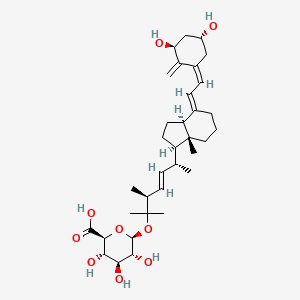
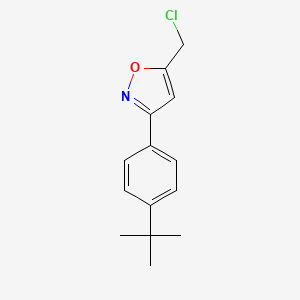
![Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)
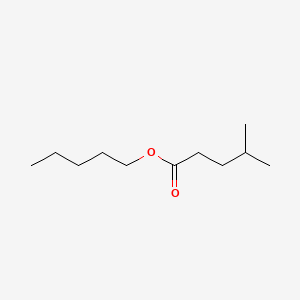
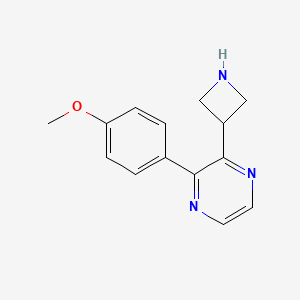
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13853816.png)
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)
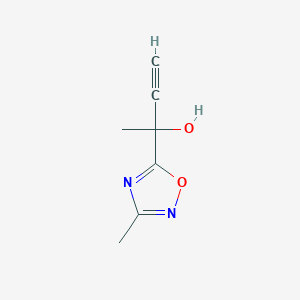
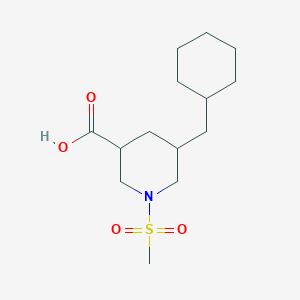
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
